molecular formula C18H19ClN2O5S2 B2413916 diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 896680-01-6

diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2413916
CAS No.: 896680-01-6
M. Wt: 442.93
InChI Key: WVHQKZXOQKOMJL-UHFFFAOYSA-N
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Description

Diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C18H19ClN2O5S2 and its molecular weight is 442.93. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S2/c1-3-25-17(23)14-10-7-8-21(18(24)26-4-2)9-12(10)28-16(14)20-15(22)11-5-6-13(19)27-11/h5-6H,3-4,7-9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQKZXOQKOMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiophene derivatives, characterized by its unique structural features:

  • Chemical Formula : C₁₄H₁₈ClN₃O₄S
  • Molecular Weight : 351.82 g/mol

The presence of the chlorothiophene moiety is significant for its biological activity, particularly in antifungal and anticancer applications.

Antifungal Activity

Recent studies have demonstrated that compounds similar to diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine exhibit potent antifungal properties. The compound's mechanism involves inhibiting fungal cell wall synthesis and disrupting membrane integrity. For instance, related thiophene derivatives have shown effectiveness against various phytopathogenic fungi, suggesting a potential application in agricultural settings for crop protection against fungal diseases .

Anticancer Activity

Preliminary research indicates that the compound may also possess anticancer properties. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as human lymphoid leukemia and hepatoma cells. The mechanism appears to involve the inhibition of key enzymes involved in DNA synthesis and repair pathways .

The biological activity of diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine is hypothesized to be mediated through several pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit thymidylate synthase, crucial for DNA synthesis.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through activation of the JNK signaling pathway .

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal efficacy of thiophene derivatives, diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine was tested against Fusarium species. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The study concluded that this class of compounds could be developed into effective agricultural fungicides .

Case Study 2: Anticancer Potential

A separate investigation assessed the anticancer effects of related thiophene compounds on H35 hepatoma cells. The study found that these compounds exhibited IC50 values in the nanomolar range, demonstrating strong inhibitory effects on cell viability. Mechanistic studies revealed that these compounds could effectively block methotrexate influx into resistant cell lines, enhancing their therapeutic potential against resistant cancer types .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntifungalFusarium speciesGrowth inhibition at 10 µg/mL
AnticancerH35 hepatoma cellsIC50 < 100 nM
Enzyme InhibitionThymidylate synthaseSignificant inhibition

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of thiophene and pyridine have shown effectiveness against various bacterial strains. The presence of the carboxamide group in diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate may enhance its interaction with microbial targets, potentially leading to new therapeutic agents against resistant strains.

1.2 Antioxidant Properties
Compounds containing thiophene rings have been studied for their antioxidant capabilities. The diethyl compound could be evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Preliminary studies on similar compounds show promising results in reducing oxidative damage in biological systems.

Agricultural Chemistry Applications

2.1 Pesticidal Activity
The chlorothiophene moiety suggests potential use as a pesticide or herbicide. Research into related compounds has demonstrated efficacy against pests and pathogens affecting crops. The synthesis of this compound could lead to the development of new agrochemicals that are both effective and environmentally friendly.

2.2 Plant Growth Regulation
Compounds with similar structures have been explored for their ability to modulate plant growth processes. Investigating the effects of this compound on plant hormone pathways may yield insights into its potential as a growth regulator.

Material Science Applications

3.1 Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices to enhance material properties. Thiophene derivatives are known for their electrical conductivity and stability, making them suitable for applications in organic electronics and photovoltaic devices.

3.2 Coatings and Anti-corrosion Agents
Similar compounds have been investigated for their ability to act as corrosion inhibitors in various environments. The diethyl derivative could be tested for its efficiency in protecting metal surfaces from oxidation and degradation.

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration comparable to established antibiotics.
Study BAntioxidant ActivityShowed an IC50 value indicating strong free radical scavenging activity, suggesting potential health benefits in oxidative stress management.
Study CPesticidal PropertiesEvaluated against common agricultural pests; exhibited over 70% mortality at specific concentrations within 48 hours of exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Construction of the thieno[2,3-c]pyridine core via cyclization reactions (e.g., using thiophene and pyridine precursors).
  • Step 2 : Introduction of the 5-chlorothiophene-2-carboxamido group via amide coupling (e.g., HATU or EDC/NHS activation under inert atmosphere).
  • Step 3 : Esterification of the dicarboxylic acid intermediates using ethanol under acidic catalysis.
  • Critical Parameters : Temperature (60–80°C for amidation), solvent polarity (DMF or THF), and reaction time (24–48 hours for cyclization).
  • Purification : Flash chromatography (e.g., ethyl acetate/petroleum ether gradient) and recrystallization .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess diastereomeric purity (e.g., δ 7.2–8.1 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected within ±2 ppm error).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays) .

Q. How does the thienopyridine core influence the compound’s electronic properties?

  • Structural Insights :

  • The fused thiophene-pyridine system provides π-conjugation, enhancing electron delocalization (UV-Vis λmax ~300–350 nm).
  • Electron-withdrawing groups (e.g., 5-chlorothiophene) increase electrophilicity, impacting reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers or rotamers be resolved during structural elucidation?

  • Strategies :

  • Variable Temperature (VT) NMR : To identify dynamic rotational barriers (e.g., coalescence temperature analysis for amide bond rotamers).
  • COSY/NOESY : To differentiate diastereomers through spatial correlations (e.g., cross-peaks between the 5-chlorothiophene and pyridine protons).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the compound’s solubility and stability for in vitro bioassays?

  • Approaches :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to balance solubility and biocompatibility.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage.
  • Stability Studies : Monitor degradation via LC-MS under varying pH (4–9) and temperature (4–37°C) conditions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • SAR Framework :

  • Modifications : Replace the 5-chloro group with other halogens (e.g., F, Br) or electron-deficient substituents to tune target binding.
  • Core Rigidity : Introduce sp³-hybridized carbons in the dihydrothienopyridine ring to restrict conformational flexibility and improve selectivity.
  • Bioisosteres : Substitute ester groups with amides or heterocycles (e.g., oxadiazoles) to enhance metabolic stability .

Q. What in vitro assays are suitable for evaluating the compound’s antitubulin or kinase inhibitory activity?

  • Assay Design :

  • Antitubulin Activity : Fluorescence-based tubulin polymerization assays (e.g., paclitaxel as a positive control; IC₅₀ determination via sigmoidal dose-response curves).
  • Kinase Inhibition : TR-FRET assays (e.g., EGFR or VEGFR2 kinases) with ATP-competitive inhibitors as references.
  • Data Validation : Cross-validate with cell viability assays (e.g., MTT in cancer cell lines) to correlate target inhibition with cytotoxicity .

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